molecular formula C10H9BrN2OS B13204882 10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one

10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one

Cat. No.: B13204882
M. Wt: 285.16 g/mol
InChI Key: MTLPASWTTHWHPB-UHFFFAOYSA-N
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Description

10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one: is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its incorporation of bromine, sulfur, and nitrogen atoms within its framework, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring the reaction progress and product purification .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfur and nitrogen atoms in the compound can participate in redox reactions.

    Cyclization and Ring-Opening: The tricyclic structure can undergo cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets. The bromine, sulfur, and nitrogen atoms in the compound can form various types of bonds and interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-2,4,7,9,11-pentaene-5-carboxamide
  • (10R)-10-bromo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one

Uniqueness

10-Bromo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8-trien-2-one is unique due to its specific tricyclic structure and the presence of bromine, sulfur, and nitrogen atoms. This combination of elements and structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9BrN2OS

Molecular Weight

285.16 g/mol

IUPAC Name

10-bromo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one

InChI

InChI=1S/C10H9BrN2OS/c11-7-2-1-4-13-8(7)12-9-6(10(13)14)3-5-15-9/h3,5,7H,1-2,4H2

InChI Key

MTLPASWTTHWHPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=C(C=CS3)C(=O)N2C1)Br

Origin of Product

United States

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